9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane
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Overview
Description
9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane is a spiroacetal compound characterized by its unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane typically involves the formation of the spiroacetal ring system. One common method includes the acid-catalyzed cyclization of appropriate diols or hydroxy ketones. The reaction conditions often involve the use of strong acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of spiroacetals, including this compound, may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiroacetal carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted spiroacetals, depending on the reaction conditions and reagents used .
Scientific Research Applications
9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiroacetal structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A simpler spiroacetal with similar structural features.
1,6,9-Tri-oxaspiro[4.5]decane: Contains an additional oxygen atom, leading to different chemical properties.
2-Methyl-1,6-dioxaspiro[4.5]decane: Another spiroacetal with a methyl group at a different position.
Uniqueness
9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62674-04-8 |
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Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
9-methyl-3-phenyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C18H26O2/c1-13(2)16-10-9-14(3)11-18(16)19-12-17(20-18)15-7-5-4-6-8-15/h4-8,13-14,16-17H,9-12H2,1-3H3 |
InChI Key |
LAVHVJMTAQCWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)OCC(O2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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